![molecular formula C16H20O2 B349319 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan CAS No. 59212-76-9](/img/structure/B349319.png)
2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan” is a chemical compound with the molecular formula C16H20O2 . It has a molecular weight of 244.33 g/mol . The IUPAC name for this compound is 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan” can be represented by the InChI string: InChI=1S/C16H20O2/c1-12-6-8-14(17-12)16(10-4-3-5-11-16)15-9-7-13(2)18-15/h6-9H,3-5,10-11H2,1-2H3 . The Canonical SMILES representation is: CC1=CC=C(O1)C2(CCCCC2)C3=CC=C(O3)C .Physical And Chemical Properties Analysis
The compound “2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan” has a molecular weight of 244.33 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 2 rotatable bonds . The topological polar surface area is 26.3 Ų . The compound has a complexity of 261 .Applications De Recherche Scientifique
Renewable Energy Sources
The compound has been studied for its potential in the synthesis of renewable diesel and jet fuel range alkanes . Using 2-methylfuran and cyclohexanone, researchers have developed new solid acid catalysts that facilitate the hydroxylalkylation/alkylation (HAA) of these compounds. The optimized reaction conditions led to a high conversion rate of 2-methylfuran and a significant yield of the desired product, which is a precursor for aviation kerosene .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It can be used in the synthesis of various heterocyclic compounds , which are crucial in the development of pharmaceuticals and agrochemicals .
Catalysis
The furan rings in the compound can act as ligands in metal-catalyzed reactions . This is particularly relevant in the field of catalysis where the development of new ligands can lead to more efficient and selective synthesis processes .
Biomass Conversion
This compound is also a product of biomass conversion processes. It can be derived from lignocellulosic biomass, which is a renewable resource. This application is crucial for the development of sustainable chemical processes that minimize reliance on fossil fuels .
Propriétés
IUPAC Name |
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-12-6-8-14(17-12)16(10-4-3-5-11-16)15-9-7-13(2)18-15/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTFJJSJEFMHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2(CCCCC2)C3=CC=C(O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan | |
Q & A
Q1: What is the significance of synthesizing 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan from 2-methylfuran and cyclohexanone?
A1: The synthesis of 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan using 2-methylfuran and cyclohexanone is significant due to the renewable nature of the starting materials. [] 2-methylfuran can be derived from lignocellulosic biomass, a non-food source, while cyclohexanone can be produced from renewable phenol. This sustainable approach offers an alternative to traditional fossil fuels, contributing to a greener fuel production process. []
Q2: What are the advantages of the new solid acid catalysts used in this synthesis compared to conventional catalysts like Amberlyst resins?
A2: The research highlights the development of novel solid acid catalysts synthesized from bisphenol A, paraformaldehyde, and chlorosulfonic acid. These catalysts demonstrate superior performance in the hydroxylalkylation/alkylation reaction of 2-methylfuran and cyclohexanone compared to conventional Amberlyst resins. [] This enhanced activity stems from their higher acid strength, leading to a near-complete conversion of 2-methylfuran (99%) and a high yield of the desired product, 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan (98%). [] This improvement translates to a more efficient and cost-effective synthesis process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B349236.png)
![6-Benzyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349239.png)
![3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349241.png)
![3-Isobutyl-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349244.png)
![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)
![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)
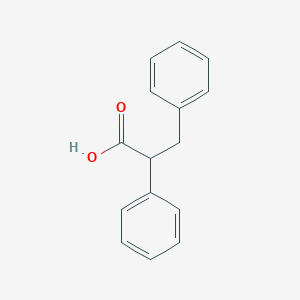
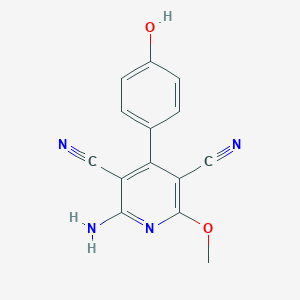
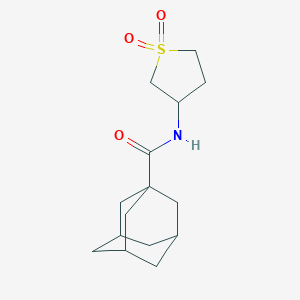
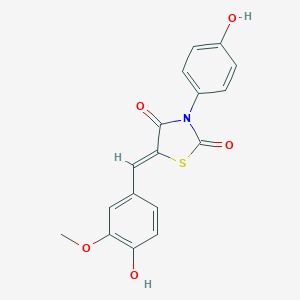
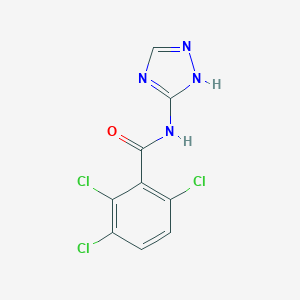
![Ethyl 4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B349290.png)
![Ethyl 4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B349292.png)